molecular formula C18H23NO2S B4727876 N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide

N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No. B4727876
M. Wt: 317.4 g/mol
InChI Key: ZEHZDZBESWULCS-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide, also known as DMXS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMXS is a sulfonamide derivative that has been synthesized using different methods, and it has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are mediators of inflammation and pain. It achieves this by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation. This compound has also been found to exhibit a weak inhibitory effect on the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit a good safety profile, with no significant adverse effects observed in animal studies. This compound has been shown to reduce the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory disorders. Another advantage is its good safety profile, with no significant adverse effects observed in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in some experimental settings.

Future Directions

There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide. One area of interest is its potential use as a selective COX-2 inhibitor, which could provide a safer alternative to traditional NSAIDs. Another area of interest is its potential use in the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in human trials.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. This compound has also been studied for its potential use as a selective COX-2 inhibitor, which could provide a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that have been associated with adverse effects.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-13-6-5-7-17(10-13)12-22(20,21)19-16(4)18-11-14(2)8-9-15(18)3/h5-11,16,19H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZDZBESWULCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC(C)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide
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N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide
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N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide
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N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide

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